BENZO(rat)PENTAPHENE, 5-METHYL-

Description

Contextualization as a Polycyclic Aromatic Hydrocarbon (PAH)

Benzo(rst)pentaphene, 5-methyl- is a member of the vast class of organic compounds known as polycyclic aromatic hydrocarbons (PAHs). ontosight.ai PAHs are characterized by their structure, which consists of two or more fused aromatic (benzene) rings. nih.gov These compounds are ubiquitous in the environment, primarily formed from the incomplete combustion of organic materials such as coal, oil, gas, wood, and garbage. researchgate.netyoutube.com They can be found in the air, water, and soil, often attached to dust particles or as solids. cdc.gov

The significance of PAHs in scientific research stems from their diverse properties and applications, as well as their environmental and health implications. frontiersin.org Many PAHs are known for their toxic, mutagenic, and/or carcinogenic properties. researchgate.net The carcinogenicity of PAHs is often linked to the complexity of their molecular structure, specifically the number of fused benzene (B151609) rings. nih.gov

Benzo(rst)pentaphene, 5-methyl- belongs to the pentaphene (B1220037) family of PAHs. ontosight.ai The parent compound, benzo[rst]pentaphene, is a PAH with a distinctive triangular shape, featuring two zigzag-edged sides of equal length and one armchair-edged side. nih.gov The synthesis of the parent benzo[rst]pentaphene was first reported in 1922. nih.govnii.ac.jp Compounds within the pentaphene family are noted for their unique optical and electronic properties, which makes them subjects of interest in materials science. ontosight.ai

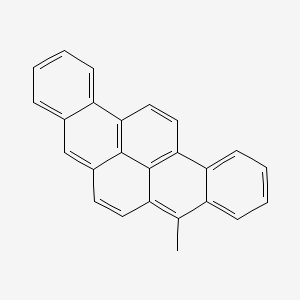

The chemical structure of Benzo(rst)pentaphene, 5-methyl- consists of five fused benzene rings, with a methyl (-CH3) group attached at the fifth position. ontosight.ai The addition of this methyl group to the pentaphene backbone is a critical feature that influences its chemical and physical properties. ontosight.ai

Methylation, the addition of a methyl group, is a common structural modification in PAHs and can significantly alter their properties. scielo.br The position of the methyl group can affect the molecule's solubility, reactivity, and its interactions with other molecules. ontosight.ai Research has shown that methylation can drastically affect the carcinogenic activity of PAHs, with the site of substitution being a key determinant. scielo.br Depending on where the methyl group is attached, an active molecule can become inactive, or its carcinogenic potential can be increased or decreased. scielo.br

Historical Perspectives on Polycyclic Aromatic Hydrocarbon Research and Significance

The study of PAHs has a long history, dating back to the discovery of the first chemical carcinogen, benzo[a]pyrene (B130552). youtube.com This discovery spurred extensive research into the sources, formation, and biological effects of this class of compounds. tandfonline.com Historically, research has focused on understanding the relationship between the structure of PAHs and their carcinogenicity. scielo.brresearchgate.net

The sources of PAHs are both natural and anthropogenic. frontiersin.org Natural sources include volcanic eruptions and forest fires, while anthropogenic sources, which are the primary contributors to environmental PAH levels, include industrial processes, vehicle emissions, and residential heating. researchgate.netfrontiersin.org Over the past century, increasing industrialization and urbanization have led to a general upward trend in the concentrations of PAHs in the environment. researchgate.net

Overview of Academic Research Trajectories for Benzo(rst)pentaphene, 5-Methyl-

Academic research on Benzo(rst)pentaphene, 5-methyl- is situated within the broader investigation of methylated PAHs and their properties. While specific research on this particular compound is not as extensive as for some other PAHs, its parent compound, benzo[rst]pentaphene (BPP), has been the subject of numerous studies.

Research on BPP and its derivatives has explored their synthesis, photophysical properties, and potential applications. For instance, studies have investigated how substituting the BPP core with different functional groups can enhance its photoluminescence quantum yield (PLQY). nih.govnsf.govbeilstein-journals.org The parent BPP has a relatively low PLQY, which has been attributed to its symmetry-forbidden electronic transitions. nii.ac.jpnsf.gov However, the introduction of substituents can break this symmetry and improve its emission properties. nii.ac.jpnsf.govrsc.org

The synthesis of Benzo(rst)pentaphene, 5-methyl- can be achieved from its precursor, Benzo[rst]pentaphene-5-carbaldehyde. chemicalbook.com The study of such methylated derivatives is crucial for understanding how structural modifications impact the electronic and biological properties of the parent PAH. Research into the carcinogenic activity of methylated PAHs has shown that simple electronic and topological indices can be used to predict their carcinogenic potential with a high degree of accuracy. scielo.brresearchgate.netredalyc.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

33942-88-0 |

|---|---|

Molecular Formula |

C25H16 |

Molecular Weight |

316.4 g/mol |

IUPAC Name |

8-methylhexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1(23),2,4,6,8,10,12,14,16,18,20(24),21-dodecaene |

InChI |

InChI=1S/C25H16/c1-15-18-7-4-5-9-21(18)23-13-12-22-20-8-3-2-6-16(20)14-17-10-11-19(15)25(23)24(17)22/h2-14H,1H3 |

InChI Key |

CTKWJSMOERBSGT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC3=CC4=CC=CC=C4C5=C3C2=C(C=C5)C6=CC=CC=C16 |

Origin of Product |

United States |

Synthetic Methodologies and Derivative Chemistry of Benzo Rst Pentaphene, 5 Methyl

Established Synthetic Pathways for Benzo(rst)pentaphene, 5-Methyl-

The traditional approaches to synthesizing the benzo[rst]pentaphene core and its derivatives are rooted in classic organic transformations. These methods build the complex polycyclic framework step-by-step from less complex molecules.

Multi-step Organic Transformations

The synthesis of substituted benzo[rst]pentaphenes is often achieved through a sequence of functionalization and coupling reactions starting from the parent benzo[rst]pentaphene (BPP). An exemplary pathway involves the initial synthesis of the BPP core, which has been known since the work of Scholl and Neumann in 1922 and was later improved by others like Clar in 1939. nih.govunibo.it More recent, facile methods like the "dehydrative π-extension (DPEX)” reaction have also been developed for creating the BPP scaffold. unibo.itresearchgate.net

Once the BPP core is obtained, derivatives can be formed. For instance, a common multi-step transformation to create a 5-substituted BPP involves an initial bromination of the BPP molecule, followed by a cross-coupling reaction to introduce the desired substituent. nih.govunibo.itnii.ac.jp To achieve a 5-methyl derivative specifically, this final step would involve a coupling partner that can add a methyl group.

Role of Cyclization and Alkylation Reactions

Cyclization reactions are central to forming the foundational polycyclic structure of BPP. Methods like the Scholl reaction, an oxidative intramolecular cyclodehydrogenation, are classic examples used to forge new aryl-aryl bonds and create the fused ring system from precursor molecules. nih.gov

Alkylation, the process of adding an alkyl group like methyl, is the key step to forming the target molecule. While direct alkylation of the final BPP ring system can be challenging due to issues with regioselectivity, a more controlled approach is common. This involves installing a functional group at the desired position, which can then be replaced by a methyl group. A prime example is the bromination of BPP at the 5-position to yield 5-bromobenzo[rst]pentaphene. nih.govunibo.it This bromo-derivative then serves as a handle for subsequent reactions, such as a Suzuki-Miyaura coupling, to introduce the methyl group.

Utilization of Simpler Aromatic Precursors

The construction of the complex benzo[rst]pentaphene skeleton begins with simpler, more readily available aromatic compounds. nih.gov The synthesis of the BPP core itself can start from precursors that are built up through sequences like the Diels-Alder reaction, a type of cycloaddition that forms a new six-membered ring. numberanalytics.comazom.com In one modern approach, a key building block for a functionalized PAH was prepared via a three-step sequence involving chromium-catalyzed phenol (B47542) coupling, de-tert-butylation, and alkylation before subsequent cyclization. nih.gov This highlights the general strategy of assembling the carbon framework from smaller, functionalized aromatic pieces before the final ring-closing and aromatization steps.

Novel Synthetic Approaches to Benzo(rst)pentaphene, 5-Methyl- and Related Polycyclic Aromatic Systems

Modern synthetic chemistry offers a range of powerful new tools for constructing complex PAHs with greater efficiency and precision. These often rely on advanced catalytic systems to achieve transformations that were previously difficult or impossible.

Suzuki Coupling Strategies for Polycyclic Aromatic Compound Construction

The Suzuki-Miyaura coupling is a highly versatile and powerful palladium-catalyzed reaction for forming carbon-carbon bonds. It has been successfully applied to the synthesis of functionalized benzo[rst]pentaphene derivatives. nih.govnih.gov The typical strategy involves the reaction of a halogenated PAH, such as 5-bromobenzo[rst]pentaphene, with an organoboron compound, like a boronic acid. nih.govunibo.itnii.ac.jp

For example, to create a substituted BPP, the parent BPP is first brominated with N-bromosuccinimide (NBS) to produce 5-bromobenzo[rst]pentaphene in high yield. This intermediate is then subjected to Suzuki-Miyaura coupling with a suitable boronic acid to attach a new substituent at the 5-position. nih.govunibo.it This modular approach allows for the introduction of a wide variety of functional groups, including methyl groups, onto the BPP core.

Table 1: Example of a Suzuki Coupling Approach for a 5-Substituted Benzo[rst]pentaphene This table outlines the synthesis of a 5-mesityl derivative, illustrating the general principle applicable for a 5-methyl derivative.

| Step | Reactant 1 | Reactant 2 | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1 | Benzo[rst]pentaphene (BPP) | N-bromosuccinimide (NBS) | DMF | 5-bromobenzo[rst]pentaphene | 88% | nih.govunibo.it |

Application of Reductive Cyclization and Photocyclization Techniques

Beyond cross-coupling, other modern cyclization techniques are employed for building complex aromatic systems. While not yet documented specifically for Benzo(rst)pentaphene, 5-Methyl-, these methods are at the forefront of PAH synthesis.

Reductive cyclization methods can forge new rings under reducing conditions. An innovative approach for general PAH synthesis involves a palladium-catalyzed cascade that includes a decarboxylative cyclization, starting from components like 2-iodostyrenes and o-halobenzoic acids. researchgate.net

Photocyclization , which uses light to induce ring formation, is another powerful tool. The UV-mediated dehydrohalogenation is one such technique used to form the final aryl-aryl bonds in a PAH precursor, although it can sometimes result in lower yields. nih.gov These light-induced reactions represent an alternative to traditional thermal or oxidant-driven cyclodehydrogenation (Scholl) reactions. nih.gov

Table 2: Comparison of Novel PAH Cyclization Strategies

| Method | Description | Key Features | Reference |

|---|---|---|---|

| Oxidative Spirocyclization | An oxidative tandem process involving spirocyclization and a 1,2-aryl migration to form diverse PAHs. | One-pot reaction; forms multiple bonds efficiently. | nih.gov |

| Pd-Catalyzed Decarboxylative Cyclization | A ligand-free palladium-catalyzed cascade involving vinyl C-H activation and cyclization. | High atom economy; uses readily available precursors. | researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| Benzo(rst)pentaphene, 5-Methyl- |

| Benzo(rst)pentaphene |

| 5-bromobenzo[rst]pentaphene |

| 5-mesitylbenzo[rst]pentaphene |

| 2-iodostyrenes |

| o-halobenzoic acids |

Synthesis of Derivatized Benzo[rst]pentaphene Structures

The creation of functionalized benzo[rst]pentaphene analogues, including the target compound 5-methylbenzo[rst]pentaphene, relies on a multi-step approach. This typically involves the initial synthesis of the parent polycyclic aromatic hydrocarbon (PAH), followed by selective functionalization.

A foundational step in many synthetic routes is the creation of a reactive handle on the benzo[rst]pentaphene (BPP) core. The 5-position is a common site for such functionalization. A key intermediate, 5-bromobenzo[rst]pentaphene, can be synthesized in high yield (88%) via the bromination of BPP using N-bromosuccinimide (NBS). acs.orgrsc.org This bromo-derivative serves as a versatile precursor for introducing a wide array of functional groups through various cross-coupling reactions.

Methodologies for Introducing Diverse Functional Groups

Palladium-catalyzed cross-coupling reactions are the cornerstone for derivatizing the 5-bromobenzo[rst]pentaphene intermediate. Methodologies such as the Suzuki-Miyaura, Stille, and Sonogashira couplings allow for the formation of new carbon-carbon bonds, enabling the introduction of alkyl, aryl, and alkynyl groups.

Suzuki-Miyaura Coupling: This is a highly versatile method for introducing a methyl group to form 5-methylbenzo[rst]pentaphene. The reaction would involve coupling 5-bromobenzo[rst]pentaphene with a methylboronic acid or its ester equivalent, such as methylboronic acid pinacol (B44631) ester. The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and requires a base to activate the boronic acid. nih.gov Research on other PAHs has demonstrated that catalyst systems like Pd(PPh₃)₄ or combinations of a palladium source with specific phosphine (B1218219) ligands are effective. rsc.orgresearchgate.netyoutube.com For example, the synthesis of 5-mesitylbenzo[rst]pentaphene was achieved with a 77% yield using Suzuki coupling, highlighting the efficacy of this method for attaching bulky aryl groups to the 5-position. rsc.org

Stille Coupling: An alternative to the Suzuki reaction is the Stille coupling, which utilizes an organotin reagent, such as trimethyl(methyl)stannane. mdpi.comresearchgate.net This reaction is also catalyzed by palladium complexes and is known for its tolerance of a wide variety of functional groups and relatively mild reaction conditions. acs.org While effective, the primary drawback of Stille coupling is the toxicity of the organotin compounds. researchgate.net

Other Functional Groups: Beyond methylation, these cross-coupling methods open the door to a vast range of derivatives. For instance, Sonogashira coupling with terminal alkynes can introduce alkynyl substituents. rsc.org Furthermore, amination reactions, such as the Buchwald-Hartwig amination, could be employed to install nitrogen-containing functional groups, as has been demonstrated with the synthesis of a benzo[rst]pentaphene substituted with bis(methoxyphenyl)amino groups. mdpi.com

The following table summarizes representative coupling reactions used for the functionalization of PAHs, which are analogous to the synthesis of 5-methylbenzo[rst]pentaphene derivatives.

| Reaction Type | Aryl Halide | Coupling Partner | Catalyst/Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Suzuki Coupling | 5-Bromobenzo[rst]pentaphene | Mesitylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 5-Mesitylbenzo[rst]pentaphene | 77% | rsc.org |

| Suzuki Coupling | 5-Bromofluorescein derivative | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DMF | 5-Phenylfluorescein derivative | - | rsc.org |

| Suzuki Coupling | 2-Bromo-5-(bromomethyl)thiophene | Aryl boronic acids | Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane/H₂O | 2-(Bromomethyl)-5-aryl-thiophenes | 25-76% | researchgate.net |

| Sonogashira Coupling | 5-Bromofluorescein derivative | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N, DMF | 5-(Phenylethynyl)fluorescein derivative | - | rsc.org |

Stereoselective Synthesis Considerations for Analogues

While 5-methylbenzo[rst]pentaphene itself is an achiral, planar molecule, stereoselective synthesis becomes a critical consideration when creating more complex analogues. Chirality can be introduced in two primary ways: by adding a chiral substituent or by creating a molecule with inherent axial or helical chirality.

For analogues bearing chiral side chains, standard asymmetric synthesis methods can be employed to control the stereochemistry of the substituent before it is attached to the BPP core.

More intriguingly, derivatives of BPP can exhibit axial chirality. This occurs when rotation around a C-C bond is restricted, leading to stable, non-superimposable enantiomers. A prominent example is 5,5′-bibenzo[rst]pentaphene (BBPP), a dimer linked at the 5-positions. acs.orgrsc.org Due to steric hindrance, the rotation around the C5-C5' bond is significantly hindered, resulting in stable (M)- and (P)-enantiomers. These enantiomers have been successfully resolved using chiral High-Performance Liquid Chromatography (HPLC). acs.orgrsc.org The calculated energy barrier for isomerization in a derivative of this dimer was found to be 43.6 kcal mol⁻¹, high enough to allow for the isolation of individual enantiomers at room temperature. acs.orgrsc.org This demonstrates that by designing suitably substituted BPP analogues, particularly dimers or molecules with bulky groups near a new stereogenic axis, new chiral materials can be developed. Asymmetric Suzuki-Miyaura coupling reactions, using specialized chiral ligands, have been employed to synthesize axially chiral biaryls with high enantioselectivity, a strategy that could be adapted for BPP analogues. labmanager.com

Optimization of Synthetic Yields and Scalability in Laboratory Settings

Transitioning a synthetic route from initial discovery to a reliable laboratory-scale procedure requires systematic optimization to maximize yield, purity, and efficiency. Key reactions in the synthesis of 5-methylbenzo[rst]pentaphene, namely the Scholl reaction for the BPP core and the subsequent cross-coupling for functionalization, each present distinct optimization challenges.

Optimization of Cross-Coupling Reactions: For the Suzuki-Miyaura coupling to produce 5-methylbenzo[rst]pentaphene, several parameters can be fine-tuned. rsc.org

Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is crucial. Ligands can range from simple triphenylphosphine (B44618) to more complex, sterically hindered biarylphosphines that can significantly improve catalytic activity.

Base and Solvent: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent system (e.g., toluene, dioxane, DMF) must be carefully selected to ensure solubility of the reactants and efficient activation of the boronic acid.

Temperature and Reaction Time: Microwave-assisted synthesis has been shown to dramatically reduce reaction times for Suzuki couplings of PAHs from many hours to mere minutes, often with improved yields. acs.org

Optimization of the Scholl Reaction: The synthesis of the BPP backbone often involves a Scholl reaction, which is a notoriously harsh, acid-catalyzed oxidative cyclodehydrogenation. researchgate.net Yields can be low and side reactions are common. researchgate.net Optimization strategies include:

Oxidant and Acid: The choice of Lewis acid (e.g., AlCl₃, FeCl₃) and oxidant (e.g., DDQ, MoCl₅) is critical. researchgate.net

Temperature Control: These reactions are often run at high temperatures, but careful control is needed to prevent decomposition and unwanted rearrangements. nih.gov

Substrate Design: Introducing activating groups (e.g., methoxy) or blocking groups (e.g., tert-butyl) on the precursor molecule can help direct the cyclization and prevent intermolecular polymerization, thereby improving the yield of the desired intramolecularly fused product. researchgate.net

Scalability in the Laboratory: Scaling up the synthesis from milligram to gram quantities introduces further challenges.

Heat Transfer: Exothermic or endothermic reactions that are easily managed in a small flask can become problematic in larger vessels, leading to poor temperature control and increased side products.

Mixing: Efficient mixing becomes more difficult at larger scales, which can affect reaction rates and yields, particularly in heterogeneous mixtures.

Reagent Addition: The rate of addition of reagents can become critical on a larger scale to control reaction temperature and concentration gradients.

To address these issues when scaling up, chemists may need to switch from round-bottom flasks to jacketed reactors for better temperature control, employ mechanical stirrers for more efficient mixing, and use addition funnels or syringe pumps for controlled reagent delivery. For reactions like the Scholl polymerization, mechanochemical methods using a ball mill have been shown to produce high yields in minutes without the need for solvents, offering a greener and potentially more scalable alternative.

| Reaction Step | Parameter | Variables to Consider | Goal of Optimization |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand, Pd₂(dba)₃ | Increase reaction rate, reduce catalyst loading |

| Ligand | PPh₃, PCy₃, SPhos, XPhos | Improve yield and selectivity, stabilize catalyst | |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, K-O-t-Bu | Ensure efficient transmetalation, minimize side reactions | |

| Energy Source | Conventional heating vs. Microwave irradiation | Reduce reaction time, improve energy efficiency | |

| Scholl Reaction | Lewis Acid | AlCl₃, FeCl₃, BF₃·Et₂O | Promote efficient cyclization |

| Oxidant | DDQ, MoCl₅, PhI(OTf)₂ | Prevent over-oxidation or side reactions | |

| Method | Solution-phase vs. Mechanochemical (Ball-milling) | Improve yield, reduce solvent waste, simplify workup |

Mechanistic Investigations of Biological Activity Associated with Benzo Rst Pentaphene, 5 Methyl

Molecular Interactions and Cellular Processes

The initial interaction of PAHs with cellular components is often a critical determinant of their biological effects. For compounds like 5-methylbenzo[rst]pentaphene, these interactions can be non-covalent, such as intercalation into DNA, or can lead to the disruption of essential cellular processes.

Mechanisms of DNA Intercalation

DNA intercalation is a process where a molecule, typically a planar aromatic system, inserts itself between the base pairs of the DNA double helix. nih.gov This non-covalent interaction can distort the helical structure, potentially interfering with DNA replication and transcription. nih.gov The planarity of the pentaphene (B1220037) ring system in 5-methylbenzo[rst]pentaphene suggests a propensity for such interactions.

Table 1: Factors Influencing DNA Intercalation of Aromatic Compounds

| Factor | Description | Potential Impact of 5-Methylbenzo[rst]pentaphene |

| Planarity | The flat structure of the aromatic rings allows for insertion between DNA base pairs. | The large, planar pentaphene core is conducive to intercalation. |

| Size of Aromatic System | The number of aromatic rings influences the strength of stacking interactions. | The extensive aromatic system likely promotes stable intercalation. |

| Substituents | Functional groups can alter steric hindrance and electronic properties, affecting binding affinity. | The 5-methyl group may influence the orientation and stability of the intercalated complex. |

| Hydrophobicity | The nonpolar nature of PAHs facilitates their association with the hydrophobic interior of the DNA helix. | The hydrocarbon structure of 5-methylbenzo[rst]pentaphene is highly hydrophobic. |

Elucidation of Cellular Process Disruption

The presence of foreign molecules like 5-methylbenzo[rst]pentaphene within a cell can disrupt a variety of normal cellular processes. Intercalation into DNA, as discussed above, can directly impede the machinery of DNA replication and transcription, leading to errors in the genetic code and altered gene expression. nih.gov

Furthermore, the interaction of PAHs and their metabolites with cellular proteins, including enzymes and receptors, can perturb signaling pathways and metabolic functions. For instance, many PAHs are known to interact with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that regulates the expression of xenobiotic-metabolizing enzymes. nih.gov Activation of the AhR pathway can lead to a cascade of events that, while intended to detoxify the foreign compound, can also inadvertently lead to the production of more toxic and carcinogenic metabolites.

Metabolic Activation Pathways

The biological activity of 5-methylbenzo[rst]pentaphene is critically dependent on its metabolic activation into reactive electrophilic species. This biotransformation is primarily carried out by a suite of enzymes designed to increase the water solubility of foreign compounds to facilitate their excretion. beilstein-journals.orgnih.gov

Formation of Electrophilic Metabolites, including Oxides and Diol Epoxides

The metabolic activation of PAHs typically proceeds through the formation of arene oxides, which can then be hydrated to form trans-dihydrodiols by the enzyme epoxide hydrolase. nih.gov Subsequent epoxidation of the dihydrodiol can lead to the formation of highly reactive diol epoxides, which are often the ultimate carcinogenic metabolites of PAHs. nih.gov In the case of 5-methylbenzo[rst]pentaphene, oxidation can occur on the aromatic rings.

Additionally, the methyl group itself is a site for metabolic attack. Hydroxylation of the methyl group can lead to the formation of a hydroxymethyl derivative. This can be further metabolized, for instance, through sulfation, to form a reactive sulfuric acid ester that can also act as an electrophile.

Role of Xenobiotic-Metabolizing Enzymes in Biotransformation

The biotransformation of PAHs is orchestrated by a group of enzymes collectively known as xenobiotic-metabolizing enzymes. These are broadly categorized into Phase I and Phase II enzymes. nih.gov

Phase I Enzymes: The primary enzymes involved in the initial oxidation of PAHs are the cytochrome P450 (CYP) monooxygenases. nih.gov Specific CYP isozymes, such as CYP1A1, CYP1A2, and CYP1B1, are particularly important in the metabolism of PAHs. nih.gov Studies on other methylated PAHs, such as 5-methylchrysene (B135471), have demonstrated the involvement of these CYP enzymes in both ring oxidation and methyl hydroxylation. nih.gov

Phase II Enzymes: Following Phase I metabolism, the introduced functional groups can be conjugated with endogenous molecules by Phase II enzymes to increase their water solubility and facilitate excretion. nih.gov Key Phase II enzymes include UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and glutathione (B108866) S-transferases (GSTs). While these pathways are generally detoxifying, the formation of reactive sulfate (B86663) esters by SULTs from hydroxymethylated PAHs represents a bioactivation pathway.

Table 2: Putative Metabolic Activation of 5-Methylbenzo[rst]pentaphene

| Metabolic Step | Enzyme Family | Potential Metabolites | Biological Significance |

| Ring Oxidation | Cytochrome P450 (e.g., CYP1A1, CYP1B1) | Arene Oxides | Precursors to dihydrodiols and diol epoxides. |

| Hydration | Epoxide Hydrolase | Dihydrodiols | Intermediates in the formation of diol epoxides. |

| Diol Epoxidation | Cytochrome P450 | Diol Epoxides | Highly reactive electrophiles that can form DNA adducts. |

| Methyl Hydroxylation | Cytochrome P450 (e.g., CYP1A2, CYP3A4) | 5-Hydroxymethylbenzo[rst]pentaphene | Can be further metabolized to a reactive ester. |

| Sulfation | Sulfotransferases (SULTs) | Sulfuric acid ester of 5-hydroxymethylbenzo[rst]pentaphene | Electrophilic metabolite capable of DNA adduction. |

In Vivo Animal Models for Mechanistic Elucidation

Correlation of Mechanistic Data from Rodent Models with Biological Activities

Following a comprehensive review of scientific literature, it has been determined that there is a significant lack of available research specifically detailing the mechanistic investigations of the biological activity of 5-methylbenzo[rst]pentaphene in rodent models. Extensive searches have not yielded specific studies on this particular chemical compound that would allow for a correlation between its mechanistic data and observed biological activities in such models.

While research exists for other polycyclic aromatic hydrocarbons (PAHs) and their methylated derivatives in rodent models, this information is not directly applicable to 5-methylbenzo[rst]pentaphene due to the unique structure and properties of each chemical compound. For instance, studies on compounds like 5-methylchrysene have shown that methyl substitution can significantly influence carcinogenic activity, metabolic activation pathways, the formation of DNA adducts, and the induction of specific gene mutations, such as in the Ki-ras oncogene in mouse lung tumors. nih.gov However, these findings are specific to 5-methylchrysene and cannot be extrapolated to 5-methylbenzo[rst]pentaphene without dedicated research.

The biological activity and carcinogenic potential of PAHs are highly dependent on their molecular structure, including the position of methyl groups. This specificity necessitates direct experimental evidence for each compound. Without studies that specifically investigate the metabolism, DNA binding, and toxicological endpoints of 5-methylbenzo[rst]pentaphene in rodent models, a scientifically accurate and detailed analysis as requested cannot be provided.

Therefore, the creation of data tables and a detailed discussion on the correlation of mechanistic data with biological activities for 5-methylbenzo[rst]pentaphene is not possible at this time due to the absence of primary research on the subject.

Environmental Fate and Transport Research of Benzo Rst Pentaphene, 5 Methyl

Environmental Persistence Mechanisms

The persistence of a PAH in the environment is a function of its inherent stability and its interactions with the surrounding environmental matrices.

The molecular structure of Benzo(rst)pentaphene, 5-Methyl-, a five-ring aromatic system with a methyl substituent, dictates its environmental stability. Generally, an increase in the number of aromatic rings and the degree of condensation in PAHs leads to greater thermodynamic stability. asm.org This inherent stability means that HMW PAHs, like Benzo(rst)pentaphene, 5-Methyl-, are resistant to degradation. asm.org

The addition of a methyl group can further influence a PAH's stability and reactivity. Research on other methylated PAHs suggests that the position of the methyl group is critical. For instance, the presence of a methyl group can enhance the thermal stability of the molecule. nih.govacs.orgresearchgate.net However, it can also influence the molecule's susceptibility to certain degradation processes. For example, while the fused aromatic rings are the primary sites for oxidative attack, the methyl group itself can be a site for initial microbial oxidation. nih.gov Abiotic degradation processes, such as photodegradation and chemical oxidation catalyzed by soil minerals, are also influenced by molecular structure. tandfonline.com The electron-donating properties of the PAH, which are affected by methylation, play a role in these transformations. tandfonline.com The atmospheric lifetime of a similar HMW PAH, benzo[a]pyrene (B130552), has been estimated to be around 5 hours in the global mean, with a total environmental residence time of approximately 20 days, highlighting the role of atmospheric reactions in the degradation of such compounds. copernicus.orgcopernicus.org

The movement and bioavailability of Benzo(rst)pentaphene, 5-Methyl- in the environment are largely controlled by its tendency to sorb to organic matter in soil, sediment, and atmospheric particulates. Due to their hydrophobicity, HMW PAHs have a strong affinity for these matrices. nih.gov The sorption of PAHs to soil and sediment is primarily governed by partitioning into the soil organic matter (SOM). dss.go.th

The organic carbon-normalized sorption coefficient (Koc) is a key parameter used to describe this partitioning behavior. chemsafetypro.com Higher Koc values indicate stronger sorption and lower mobility. For HMW PAHs, log Koc values are typically high, indicating strong binding to soil and sediment. While specific Koc values for Benzo(rst)pentaphene, 5-Methyl- are not available, data for other HMW PAHs provide an indication of its likely sorption behavior.

Table 1: Representative Organic Carbon-Normalized Sorption Coefficients (Koc) for High-Molecular-Weight PAHs (Note: These values are for structurally similar compounds and are intended to be indicative of the potential sorption behavior of Benzo(rst)pentaphene, 5-Methyl-)

| Compound | Log Koc (L/kg) | Reference |

|---|---|---|

| Pyrene | 4.98 - 5.18 | dss.go.th |

| Chrysene | 5.86 | nm.gov |

| Benzo[a]pyrene | 6.06 | nm.gov |

| Dibenz[a,h]anthracene | 6.78 | nm.gov |

The strong sorption of HMW PAHs to environmental matrices reduces their availability for biological uptake and degradation but also contributes to their long-term persistence in contaminated sites. nih.gov The physical structure of the sorbent, such as the presence of micropores in soot and black carbon, can also lead to exceptionally strong and sometimes irreversible sorption. nih.gov

Bioaccumulation Potential in Ecological Systems

Bioaccumulation is the process by which organisms can accumulate contaminants from their environment, leading to concentrations in their tissues that are higher than in the surrounding medium.

The bioaccumulation of PAHs in aquatic organisms is influenced by several factors, including the compound's lipophilicity (fat-solubility), the organism's ability to metabolize the compound, and the route of exposure. epa.gov HMW PAHs like Benzo(rst)pentaphene, 5-Methyl- are highly lipophilic and therefore have a high potential to accumulate in the fatty tissues of organisms. asm.org

However, the ability of an organism to metabolize PAHs can significantly reduce their bioaccumulation. epa.gov Many fish and some invertebrates possess the mixed-function oxidase (MFO) enzyme system, which can transform PAHs into more water-soluble metabolites that can be excreted. epa.govbenthamscience.comresearchgate.netnih.govresearchgate.net The rate of metabolism varies greatly between species. epa.govrivm.nlresearchgate.net Invertebrates such as bivalve mollusks often have a limited capacity to metabolize PAHs, which can lead to higher body burdens. researchgate.netrivm.nlresearchgate.net

The Bioconcentration Factor (BCF) and Bioaccumulation Factor (BAF) are used to quantify the potential for a chemical to accumulate in an organism from water and from all environmental sources (water, food, sediment), respectively. rivm.nlresearchgate.netresearchtrends.netresearchgate.net

Table 2: Representative Bioaccumulation Factors (BAF) for High-Molecular-Weight PAHs in Aquatic Organisms (Note: These values are for structurally similar compounds and are intended to be indicative of the potential bioaccumulation of Benzo(rst)pentaphene, 5-Methyl-)

| Compound | Organism | Lipid-Normalized BAF (L/kg) | Reference |

|---|---|---|---|

| Pyrene | Fish (Acanthogobius flavimanus) | 1010 | rivm.nl |

| Benz[a]anthracene | Various species | >5000 | rivm.nl |

| Chrysene | Various species | >5000 | rivm.nl |

| Benzo[a]pyrene | Various species | >5000 | rivm.nl |

For some HMW PAHs, BAF values can be very high, indicating a significant potential for bioaccumulation, especially in organisms with low metabolic capacity. rivm.nlusask.ca

Transport Mechanisms Across Environmental Compartments

The transport of Benzo(rst)pentaphene, 5-Methyl- through the environment is governed by its physical and chemical properties, which are expected to be similar to other high molecular weight PAHs. These compounds are generally characterized by low water solubility and a tendency to adsorb to particulate matter. researchgate.net

Due to their semi-volatile nature, PAHs can be released into the atmosphere from various sources. mdpi.com Once in the atmosphere, they can be transported over long distances. The atmospheric transport of PAHs is influenced by wind patterns and atmospheric conditions. tulane.edu For example, studies have shown that PAHs can be transported across continents, such as from Asia to North America. copernicus.org

The distribution of PAHs in the atmosphere is also affected by their partitioning between the gas and particle phases. Higher molecular weight PAHs, like Benzo(rst)pentaphene, tend to be associated with particulate matter. nih.gov This association with particles influences their atmospheric residence time and deposition patterns. nih.gov Atmospheric deposition, both dry and wet, is a significant pathway for the transfer of PAHs from the atmosphere to terrestrial and aquatic ecosystems. nih.gov

Table 2: Atmospheric Transport Characteristics of High Molecular Weight PAHs

| Characteristic | Description |

| Volatility | Low, leading to association with airborne particles. |

| Transport Distance | Capable of long-range atmospheric transport. nih.gov |

| Deposition | Occurs via wet (rain, snow) and dry deposition. |

| Seasonal Variation | Atmospheric concentrations and deposition fluxes are often higher in winter due to increased emissions and specific meteorological conditions. nih.gov |

In aquatic environments, the transport and fate of PAHs are largely controlled by their hydrophobic nature. ccme.ca Compounds like Benzo(rst)pentaphene, 5-Methyl- are expected to have low water solubility and a high affinity for organic matter and sediment particles. mdpi.com

Once introduced into a water body, these PAHs will rapidly associate with suspended particles. ccme.ca This process facilitates their removal from the water column and subsequent deposition into the sediment. mdpi.com Sediments, therefore, act as a major sink for PAHs in aquatic systems. mdpi.com The concentration of PAHs in sediment can be significantly higher than in the overlying water. nih.gov

The transport of PAHs within aquatic systems is closely linked to sediment transport processes. frontiersin.org Resuspension of contaminated sediments can re-introduce PAHs into the water column, making them available to aquatic organisms. The burial of sediments can lead to the long-term sequestration of these compounds.

Table 3: Behavior of High Molecular Weight PAHs in Aquatic Environments

| Process | Description |

| Solubility | Low in water. |

| Sorption | Strong tendency to adsorb to sediment and organic matter. mdpi.com |

| Primary Sink | Sediments are the primary reservoir for PAHs in aquatic systems. mdpi.com |

| Transport | Primarily transported in association with suspended sediments. frontiersin.org |

| Bioavailability | The fraction of a PAH that is available to be taken up by organisms is influenced by factors like sediment organic carbon content. ccme.ca |

Advanced Analytical Techniques for Benzo Rst Pentaphene, 5 Methyl Research

Chromatographic Separation Methods

Chromatographic techniques are essential for isolating Benzo(rst)pentaphene, 5-methyl- from complex mixtures prior to its detection and quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of PAHs. For compounds like Benzo(rst)pentaphene derivatives, reversed-phase HPLC is a common approach, where a nonpolar stationary phase is used with a polar mobile phase.

The separation of enantiomers of chiral BPP derivatives, such as 5,5'-bibenzo[rst]pentaphene, has been successfully achieved using chiral HPLC. cas.orgcdc.gov This demonstrates the capability of HPLC to resolve structurally very similar compounds.

A key advantage of HPLC is its compatibility with a variety of detectors. For Benzo(rst)pentaphene, 5-methyl-, a fluorescence detector would be particularly advantageous due to the inherent fluorescence of the BPP core. This provides high sensitivity and selectivity, as many co-eluting compounds may not be fluorescent. Coupling HPLC with mass spectrometry (HPLC-MS or HPLC-MS/MS) is also a powerful option for the definitive identification and quantification of the compound and its metabolites.

Gas Chromatography (GC) is a powerful separation technique for volatile and semi-volatile compounds. Benzo(rst)pentaphene, 5-methyl-, with a likely moderate volatility, is amenable to GC analysis. The choice of the GC column, particularly the stationary phase, is critical for achieving good separation from other PAHs that might be present in a sample.

The use of a non-polar or semi-polar capillary column is typical for PAH analysis. The temperature program of the GC oven is optimized to ensure the elution of the compound as a sharp peak, which is essential for good resolution and sensitivity. As mentioned previously, coupling GC with a mass spectrometer (GC-MS) is the most common and powerful approach for the analysis of such compounds, providing both separation and identification.

Sample Preparation and Extraction Techniques for Diverse Matrices

The accurate analysis of Benzo(rst)pentaphene, 5-methyl- from various environmental and biological samples hinges on effective sample preparation and extraction. These initial steps are critical for isolating the target analyte from complex matrices and minimizing interferences.

The metabolism of methylated PAHs typically involves enzymatic reactions leading to the formation of hydroxylated and other polar derivatives. tandfonline.com While specific metabolic pathways for Benzo(rst)pentaphene, 5-methyl- have not been detailed in available research, the general metabolism of methylated PAHs suggests that initial hydroxylation of the methyl group is a likely first step. tandfonline.com The resulting metabolites, such as hydroxymethyl derivatives, are more polar than the parent compound.

The isolation and purification of such metabolites from biological samples like tissue and urine are crucial for understanding the toxicological profile of the parent compound. A general workflow for this process involves:

Enzymatic Hydrolysis: Metabolites in biological fluids are often conjugated (e.g., with glucuronic acid or sulfate) to facilitate excretion. Enzymatic treatment with β-glucuronidase and sulfatase is a common step to cleave these conjugates and release the free metabolites.

Liquid-Liquid Extraction (LLE): Following hydrolysis, LLE with a suitable organic solvent can be used to separate the metabolites from the aqueous biological matrix.

Solid-Phase Extraction (SPE): SPE is a widely used technique for the cleanup and concentration of PAH metabolites. Various sorbents can be employed depending on the polarity of the metabolites. For hydroxylated PAHs, reversed-phase sorbents like C18 are often effective.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the final purification of individual metabolites. By using different column chemistries and gradient elution profiles, it is possible to separate a complex mixture of metabolites.

A study on the metabolism of benzo[a]pyrene (B130552) (BP), a related PAH, showed it could be metabolized to 6-hydroxymethyl-BP, suggesting that a similar pathway could exist for methylated PAHs. tandfonline.com

Table 1: General Steps for Isolation of PAH Metabolites from Biological Samples

| Step | Description | Common Reagents/Techniques |

| 1. Hydrolysis | Cleavage of conjugated metabolites | β-glucuronidase, arylsulfatase |

| 2. Extraction | Separation of metabolites from the bulk matrix | Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE) |

| 3. Cleanup | Removal of interfering compounds | SPE with various sorbents (e.g., silica, alumina, Florisil) |

| 4. Fractionation | Separation of metabolites into groups | HPLC with different column types (e.g., normal-phase, reversed-phase) |

| 5. Identification | Structure elucidation of isolated metabolites | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |

This table presents a generalized workflow for PAH metabolite isolation. Specific conditions would need to be optimized for Benzo(rst)pentaphene, 5-methyl-.

The extraction of Benzo(rst)pentaphene, 5-methyl- from environmental matrices requires methods that can handle diverse sample types and concentration levels.

Air Samples: PAHs in the air exist in both the gas phase and particulate-bound phase. Sampling typically involves passing a known volume of air through a filter (to collect particulate matter) and a sorbent tube (to trap gas-phase compounds). Extraction is then performed on both the filter and the sorbent, commonly using techniques like Soxhlet extraction or pressurized liquid extraction (PLE) with solvents such as dichloromethane (B109758) or a mixture of hexane (B92381) and acetone.

Soil and Sediment Samples: The extraction of PAHs from solid matrices like soil and sediment is challenging due to the strong binding of these hydrophobic compounds to organic matter. Common extraction techniques include:

Soxhlet Extraction: A classic method involving continuous extraction with a hot solvent.

Ultrasonic Extraction: Uses ultrasonic waves to enhance the extraction efficiency.

Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): Employs elevated temperatures and pressures to increase extraction speed and efficiency. nih.gov

Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, accelerating the extraction process.

For instance, a method for determining 28 PAHs and 25 alkylated PAH homolog groups in sediment involves solvent extraction followed by high-performance gel permeation chromatography for cleanup. usgs.gov

Water Samples: Due to the low water solubility of PAHs, their concentration in water is often low, necessitating a preconcentration step.

Liquid-Liquid Extraction (LLE): A traditional method where water is extracted with an immiscible organic solvent.

Solid-Phase Extraction (SPE): Water is passed through a cartridge containing a sorbent that retains the PAHs, which are then eluted with a small volume of solvent. nih.gov

Dispersive Liquid-Liquid Microextraction (DLLME): A miniaturized LLE technique that uses a small amount of extraction solvent dispersed in the water sample, offering high enrichment factors. rsc.orgpsu.edu

Table 2: Common Extraction Techniques for PAHs in Environmental Samples

| Matrix | Technique | Common Solvents | Key Advantages |

| Air | Soxhlet, PLE | Dichloromethane, Hexane/Acetone | High recovery, established methods |

| Soil/Sediment | Soxhlet, PLE, MAE, Ultrasonic | Dichloromethane, Hexane/Acetone | Effective for complex matrices, automation potential (PLE) |

| Water | LLE, SPE, DLLME | Dichloromethane, Hexane | High enrichment factors, reduced solvent consumption (SPE, DLLME) |

This table summarizes common techniques for the broader class of PAHs. The optimal method for Benzo(rst)pentaphene, 5-methyl- would require specific validation.

Quantitative Analysis and Determination of Detection Limits in Research Applications

Following extraction and cleanup, the quantitative analysis of Benzo(rst)pentaphene, 5-methyl- is typically performed using chromatographic techniques coupled with sensitive detectors.

The most common analytical methods for the quantification of PAHs are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying a wide range of volatile and semi-volatile organic compounds, including methylated PAHs. The use of a triple quadrupole mass spectrometer (GC-MS/MS) operating in multiple reaction monitoring (MRM) mode can significantly enhance selectivity and sensitivity, allowing for detection at very low levels. acs.orgmdpi.com

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): Many PAHs are naturally fluorescent, making HPLC-FLD a highly sensitive and selective method for their quantification.

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS): For non-fluorescent PAHs or when more structural information is needed, HPLC coupled with MS, particularly with atmospheric pressure photoionization (APPI), is a valuable tool. nih.gov

The determination of detection limits is a critical aspect of method validation, indicating the lowest concentration of an analyte that can be reliably detected. These limits are matrix-dependent and vary based on the analytical technique employed. While specific detection limits for Benzo(rst)pentaphene, 5-methyl- are not available in the reviewed literature, data for other PAHs can provide an estimate.

For example, a study using GC-MS/MS for the analysis of 126 PAHs in serum reported limits of detection (LODs) ranging from 0.01 to 2.52 ng/mL. acs.org Another study on PAHs in water using DLLME followed by two-dimensional GC-TOF-MS reported LODs in the single ng/L range for lighter PAHs, with values increasing for heavier compounds. rsc.orgpsu.edu For sediment samples analyzed by GC/MS, method detection limits for 28 PAHs ranged from 1.3 to 5.1 micrograms per kilogram. usgs.gov

Table 3: Representative Detection Limits for PAHs in Various Matrices

| Analytical Technique | Matrix | Analyte Class | Representative LODs | Reference |

| GC-MS/MS | Serum | Methylated PAHs | 0.01 - 2.52 ng/mL | acs.org |

| DLLME-GCxGC-TOF-MS | Water | PAHs | single ng/L | rsc.orgpsu.edu |

| GC/MS | Sediment | PAHs | 1.3 - 5.1 µg/kg | usgs.gov |

| GC-MS | Particulate Matter | PAHs | 0.001 - 0.276 ng/m³ | nih.gov |

| GC-MS | Sludge | PAHs | 0.26 - 2.38 µg/kg | nih.gov |

Note: The detection limits presented are for various PAHs and serve as an estimation. Specific LODs for Benzo(rst)pentaphene, 5-methyl- would need to be experimentally determined.

Computational and Theoretical Studies of Benzo Rst Pentaphene, 5 Methyl

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful tools for investigating the behavior of molecules at an atomic level. These methods allow for the exploration of molecular conformations, interactions, and stability, providing insights that are often difficult to obtain through experimental means alone.

Prediction of Molecular Interactions with Biological Macromolecules

While specific studies on the interaction of 5-methylbenzo[rst]pentaphene with biological macromolecules are not extensively documented, the general approach for such predictions involves molecular docking. researchgate.netnih.gov This computational technique models the interaction between a small molecule (ligand), such as 5-methylbenzo[rst]pentaphene, and a macromolecule (receptor), typically a protein or DNA. researchgate.net The goal is to predict the preferred binding orientation and affinity of the ligand to the receptor. For PAHs, a key receptor of interest is the Aryl Hydrocarbon Receptor (AhR), which is involved in the regulation of genes that metabolize these compounds. researchgate.net

The process involves generating 3D structures of both the ligand and the receptor. The ligand is then "docked" into the binding site of the receptor in various orientations and conformations. Scoring functions are used to estimate the binding energy for each pose, with lower energies indicating more favorable interactions. nih.gov For 5-methylbenzo[rst]pentaphene, docking studies would likely explore its binding to cytochrome P450 enzymes, which are crucial for its metabolic activation. nih.gov The presence of the methyl group could influence binding affinity and orientation compared to the parent compound, benzo[rst]pentaphene.

Conformational Analysis and Structural Stability Studies

Computational methods, such as Density Functional Theory (DFT), are employed to determine the most stable conformation by calculating the potential energy surface of the molecule as a function of its geometry. chemrxiv.org For substituted PAHs, steric hindrance between the substituent and adjacent hydrogen atoms can lead to distortions from planarity. rsc.org In the case of 5-methylbenzo[rst]pentaphene, the interaction of the 5-methyl group with the hydrogen atom at the 4-position could introduce a slight twist in the molecular structure. Theoretical calculations can quantify this distortion and determine the energy barriers for rotation of the methyl group. The stability of different conformers is crucial as it can affect the molecule's reactivity and its ability to interact with biological targets.

Quantum Chemical Calculations

Quantum chemical calculations provide detailed information about the electronic structure and reactivity of molecules. nih.govnih.gov These methods are based on solving the Schrödinger equation for a given molecular system and are invaluable for understanding chemical reactions and predicting molecular properties. nist.govcombustion-institute.it

Electronic Structure Characterization and Reactivity Prediction

The electronic structure of 5-methylbenzo[rst]pentaphene can be characterized by calculating its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. biorxiv.org

The addition of a methyl group, which is an electron-donating group, to the benzo[rst]pentaphene core is expected to raise the energy of the HOMO and have a smaller effect on the LUMO, thereby decreasing the HOMO-LUMO gap compared to the parent compound. This would suggest that 5-methylbenzo[rst]pentaphene is more reactive. Quantum chemical calculations can also predict sites of electrophilic and nucleophilic attack by analyzing the electron density distribution and electrostatic potential. For PAHs, these predictions are crucial for understanding their metabolic activation and carcinogenic potential. nih.gov

Table 1: Calculated Electronic Properties of Benzo[rst]pentaphene and Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Benzo[rst]pentaphene | -5.49 | -2.25 | 3.24 |

| 5-Isopropoxybenzo[rst]pentaphene | -5.15 | -2.00 | 3.15 |

| Benzo[rst]pentaphene-5,8-dione | -6.18 | -3.31 | 2.87 |

Note: Data for benzo[rst]pentaphene and its derivatives are used as a reference to infer the potential electronic properties of 5-methylbenzo[rst]pentaphene. Specific calculations for 5-methylbenzo[rst]pentaphene are not available in the cited literature.

Reaction Pathway Modeling for Metabolic Activation Mechanisms

The carcinogenicity of many PAHs is linked to their metabolic activation into reactive intermediates that can bind to DNA. nih.govresearchgate.net This process typically involves a series of enzymatic reactions catalyzed by cytochrome P450 enzymes and epoxide hydrolase, leading to the formation of diol epoxides. nih.govmdpi.com

Quantum chemical calculations can be used to model the entire reaction pathway of metabolic activation. nih.gov This involves calculating the structures and energies of all reactants, intermediates, transition states, and products. By mapping the potential energy surface, the most likely reaction mechanisms can be identified, and the activation energies for each step can be determined. For 5-methylbenzo[rst]pentaphene, theoretical modeling could predict the formation of various diol epoxide isomers and identify the ultimate carcinogenic metabolite. These models can also provide insights into how the methyl group influences the regioselectivity and stereoselectivity of the metabolic reactions. nih.gov

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) studies aim to establish a correlation between the chemical structure of a compound and its biological activity. gardp.org Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to relate molecular descriptors to a specific activity, such as carcinogenicity or toxicity. rsc.orgnih.gov

For PAHs, QSAR models have been developed to predict their carcinogenic potential based on various molecular descriptors. nih.govoup.com These descriptors can be derived from the molecular structure and include topological indices, electronic properties (like HOMO-LUMO energies), and steric parameters. oup.com

While a specific SAR model for 5-methylbenzo[rst]pentaphene has not been reported, a general QSAR study for methylated PAHs could be undertaken. nih.gov This would involve compiling a dataset of methylated PAHs with known carcinogenic activities and calculating a range of molecular descriptors for each. Statistical methods like multiple linear regression or machine learning algorithms could then be used to build a predictive model. Such a model could then be used to estimate the carcinogenic risk of 5-methylbenzo[rst]pentaphene. The descriptors would aim to capture the electronic effects of the methyl group and any steric hindrance it may introduce, which are known to influence the biological activity of PAHs.

Predictive Modeling of Biological Activity Based on Structural Modifications

Predictive modeling of biological activity, a cornerstone of computational toxicology, relies on correlating a compound's structural or physicochemical properties with its observed biological effects. Machine learning algorithms, such as random forest models, are often trained on large datasets of chemicals with known activities to predict the properties of untested compounds. nih.govnih.gov These models can be used to forecast a range of endpoints, from pathway-level alterations in cells to potential carcinogenicity. nih.govnih.gov

For a predictive model to be developed for Benzo(rst)pentaphene, 5-Methyl-, a dataset containing this compound and structurally similar molecules with corresponding biological activity data would be required. Such a study would involve systematically modifying the structure of Benzo(rst)pentaphene, 5-Methyl- and calculating various molecular descriptors for each analogue. These descriptors, which can be electronic, steric, or thermodynamic in nature, would then be used to build a QSAR model. However, a literature search did not uncover any such specific predictive modeling studies for this compound.

In Silico Screening and Rational Design of Analogues

In silico screening and rational design are computational techniques used to identify promising new molecules from a virtual library or to optimize the properties of a known compound. These approaches are integral to modern drug discovery and chemical safety assessment. nih.gov Rational design often involves making targeted modifications to a lead compound to enhance its desired properties while minimizing undesirable ones.

The process for Benzo(rst)pentaphene, 5-Methyl- would involve:

Target Identification: Defining a specific biological target (e.g., a receptor or enzyme) of interest.

Virtual Library Generation: Creating a virtual library of analogues by making various chemical modifications to the core structure of Benzo(rst)pentaphene, 5-Methyl-.

Molecular Docking and Scoring: Using computational docking programs to predict how well each analogue binds to the biological target and ranking them based on scoring functions.

ADMET Prediction: Assessing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the most promising analogues using in silico models.

Despite the established utility of these methods, there is no published research detailing the in silico screening or rational design of analogues specifically based on the Benzo(rst)pentaphene, 5-Methyl- scaffold.

Future Directions and Emerging Research Avenues for Benzo Rst Pentaphene, 5 Methyl

Development of Advanced Synthetic Strategies for Highly Substituted and Complex Derivatives

The synthesis of the core Benzo(rst)pentaphene (BPP) structure has seen significant improvements over the years, moving from classical methods to more efficient approaches like the dehydrative π-extension (DPEX) reaction. phantomsfoundation.com However, the introduction of specific substituents, such as a methyl group at the 5-position, and the creation of more complex derivatives remain a synthetic challenge. Future research will likely focus on developing regioselective and high-yield synthetic routes.

One promising avenue is the adaptation of modern cross-coupling reactions. For instance, the synthesis of 5-mesitylbenzo[rst]pentaphene has been achieved through a Suzuki-Miyaura coupling of 5-bromobenzo[rst]pentaphene with mesitylboronic acid. nih.gov A similar strategy could be envisioned for the synthesis of 5-methyl-benzo(rst)pentaphene, potentially utilizing methylboronic acid or other organomethyl reagents. The development of versatile building blocks, such as halogenated BPPs, will be crucial for accessing a wide array of functionalized derivatives. nih.gov

Furthermore, annulative π-extension (APEX) reactions, which have been used to create larger, more complex PAHs from smaller precursors, could be applied to 5-methyl-benzo(rst)pentaphene to generate novel nanographene structures with tailored properties. nih.govacs.org The challenge will lie in controlling the regioselectivity of these reactions on an already substituted core.

| Synthetic Strategy | Description | Potential Application for 5-Methyl-Benzo(rst)pentaphene |

| Regioselective Halogenation | Introduction of halogen atoms at specific positions on the BPP core. | Creation of a 5-halo-benzo(rst)pentaphene intermediate for subsequent functionalization. |

| Cross-Coupling Reactions (e.g., Suzuki, Stille) | Formation of carbon-carbon bonds between an organometallic compound and an organic halide. | Introduction of a methyl group or other functional moieties at the 5-position. |

| Annulative π-Extension (APEX) | Fusion of additional aromatic rings onto the existing PAH framework. | Synthesis of larger, more complex PAHs based on the 5-methyl-benzo(rst)pentaphene core. nih.govacs.org |

| C-H Activation | Direct functionalization of carbon-hydrogen bonds. | A more atom-economical approach to introduce substituents without pre-functionalization. |

Integration of Omics Technologies in Mechanistic Investigations

Understanding the biological activity and potential toxicity of 5-methyl-benzo(rst)pentaphene is of paramount importance, particularly given the known carcinogenicity of many PAHs. frontiersin.orgnih.govresearchgate.netfrontiersin.org The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to elucidate its mechanisms of action. mdpi.com

Future research should employ these technologies to investigate how 5-methyl-benzo(rst)pentaphene interacts with cellular systems. For instance, transcriptomic and proteomic analyses of cells exposed to this compound could identify key pathways that are perturbed, such as those involved in cellular stress, DNA repair, and apoptosis. nih.govresearchgate.net Metabolomic studies could reveal the specific metabolic pathways involved in its activation or detoxification, identifying key enzymes and potentially harmful metabolites. nih.gov

Methylated PAHs have been shown to sometimes possess higher toxicity than their parent compounds. vub.be Therefore, a key research question will be to determine if the 5-methyl group alters the carcinogenic potential of the benzo(rst)pentaphene core and, if so, through what mechanisms. Comparing the omics profiles of cells exposed to both the parent BPP and its 5-methyl derivative will be crucial in answering this question.

| Omics Technology | Research Focus for 5-Methyl-Benzo(rst)pentaphene | Potential Insights |

| Genomics | DNA adduct formation and mutagenicity studies. | Understanding the genotoxic potential and the specific DNA damage patterns induced. |

| Transcriptomics | Gene expression profiling of exposed cells or organisms. | Identification of responsive genes and pathways, such as those related to the aryl hydrocarbon receptor (AhR). vub.benih.gov |

| Proteomics | Analysis of protein expression and post-translational modifications. | Revealing changes in protein networks involved in cellular signaling and stress responses. nih.govresearchgate.net |

| Metabolomics | Characterization of metabolic products. | Elucidation of biotransformation pathways and the formation of potentially reactive metabolites. nih.gov |

Research on Environmental Remediation and Mitigation Strategies

Given the widespread presence of PAHs in the environment from both natural and anthropogenic sources, research into effective remediation strategies is critical. numberanalytics.com While general methods for PAH remediation exist, the specific properties of 5-methyl-benzo(rst)pentaphene, such as its hydrophobicity and persistence, may require tailored approaches.

Future research should investigate the efficacy of various remediation techniques for soil and water contaminated with this compound. Bioremediation, which utilizes microorganisms to break down pollutants, is a promising and environmentally friendly option. mdpi.comresearchgate.nettorrentlab.comnih.gov Studies should focus on identifying and isolating microbial strains capable of degrading 5-methyl-benzo(rst)pentaphene and elucidating the enzymatic pathways involved. nih.govnih.govsigmaaldrich.com The degradation of some methylated PAHs is known to be initiated by dioxygenase enzymes, and investigating similar pathways for this compound will be crucial.

Phytoremediation, the use of plants to remove, contain, or degrade environmental contaminants, is another emerging area of research. mdpi.comtorrentlab.com Investigating plant species that can effectively take up and metabolize 5-methyl-benzo(rst)pentaphene from contaminated soil could lead to sustainable and cost-effective cleanup solutions.

| Remediation Technique | Principle | Applicability to 5-Methyl-Benzo(rst)pentaphene |

| Bioremediation | Use of microorganisms (bacteria, fungi) to degrade contaminants. mdpi.com | Isolation and characterization of microbes that can metabolize the compound. |

| Phytoremediation | Use of plants to remove or degrade pollutants. torrentlab.com | Identification of plant species capable of accumulating and detoxifying the compound. |

| Chemical Oxidation | Use of oxidizing agents (e.g., ozone, hydrogen peroxide) to break down PAHs. numberanalytics.com | Evaluation of the effectiveness and byproducts of oxidizing 5-methyl-benzo(rst)pentaphene. |

| Photodegradation | Breakdown of compounds by light. | Studying the susceptibility of the compound to degradation by natural sunlight. |

Exploration of Novel Material Science Applications

Polycyclic aromatic hydrocarbons are renowned for their unique optoelectronic properties, making them attractive candidates for applications in organic electronics. marquette.eduyoutube.combohrium.com The functionalization of the benzo(rst)pentaphene core can significantly modulate these properties. nsf.govbeilstein-journals.orgrsc.orgd-nb.inforesearchgate.net The introduction of a methyl group at the 5-position is expected to influence the electronic structure, solubility, and solid-state packing of the molecule, thereby opening up new avenues for material science applications.

Future research should focus on the synthesis and characterization of 5-methyl-benzo(rst)pentaphene and its derivatives for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). youtube.com The electron-donating nature of the methyl group could enhance the hole-transporting properties of the material, making it suitable for p-type semiconductor applications. youtube.com

Furthermore, the unique triangular shape of the benzo(rst)pentaphene core makes it an interesting building block for the bottom-up synthesis of two-dimensional (2D) materials. phantomsfoundation.com The self-assembly of 5-methyl-benzo(rst)pentaphene on various substrates could lead to the formation of novel supramolecular structures with interesting electronic and photophysical properties.

| Application Area | Relevant Properties of 5-Methyl-Benzo(rst)pentaphene | Research Directions |

| Organic Electronics | Charge carrier mobility, photoluminescence, energy levels. marquette.edu | Fabrication and characterization of OFETs, OLEDs, and OPVs incorporating the compound. |

| 2D Materials | Self-assembly behavior, intermolecular interactions. phantomsfoundation.com | Investigation of the formation of ordered monolayers and thin films on surfaces. |

| Sensors | Fluorescence quenching or enhancement in the presence of specific analytes. | Development of chemosensors for the detection of ions or small molecules. |

| Chiroptical Materials | Potential for creating chiral derivatives. | Synthesis of enantiomerically pure derivatives and investigation of their circularly polarized luminescence. nih.gov |

Promotion of Cross-Disciplinary Research Synergies

The multifaceted nature of 5-methyl-benzo(rst)pentaphene necessitates a collaborative, cross-disciplinary research approach. The challenges and opportunities presented by this compound cannot be fully addressed by a single scientific field.

Future progress will depend on fostering synergies between synthetic organic chemists, toxicologists, environmental scientists, and materials scientists. For example, synthetic chemists can provide pure samples of the compound and its derivatives to toxicologists for detailed mechanistic studies. In turn, the findings from toxicological and environmental studies can guide the design of new, less harmful, and more functional materials. The exploration of this compound's potential in organic electronics will require close collaboration between chemists and physicists to understand the structure-property relationships that govern device performance. Such interdisciplinary efforts will be essential to fully unlock the scientific and technological potential of 5-methyl-benzo(rst)pentaphene.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.